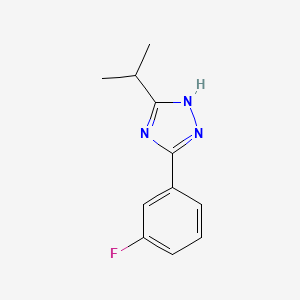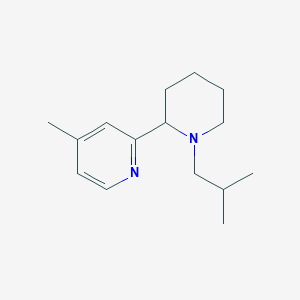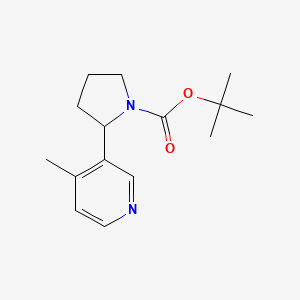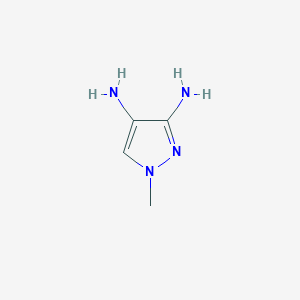![molecular formula C12H22ClN B15059361 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride can be synthesized through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of specific reducing agents under controlled conditions to achieve the desired bicyclic structure . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a preferred method due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to mimic the properties of other biologically active molecules, leading to its potential use in medicinal chemistry. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
3-Azabicyclo[3.1.0]hexanes: These compounds have a smaller ring size and different chemical properties.
Uniqueness: 1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a cyclohexyl group.
Properties
Molecular Formula |
C12H22ClN |
|---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
1-cyclohexyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h10-11,13H,1-9H2;1H |
InChI Key |
GDUDKKQELGJIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


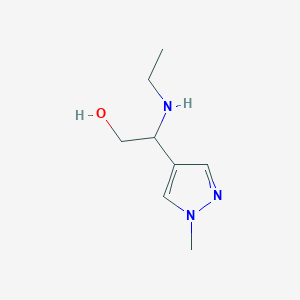
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)
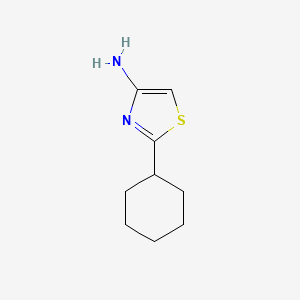
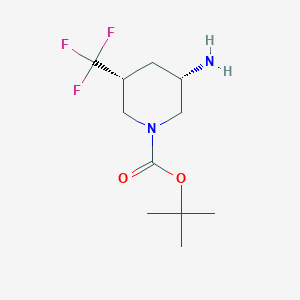



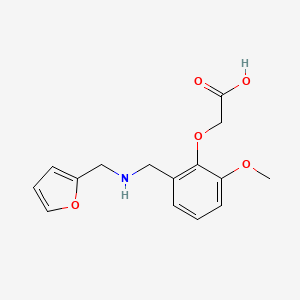
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
